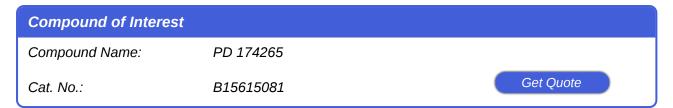


## **Application Notes and Protocols for PD 174265**

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 174265 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] With an IC<sub>50</sub> value of 450 pM, it serves as a highly selective tool for studying EGFR-mediated signaling pathways and for potential applications in antitumor research.[1][2] Its reversible nature makes it a valuable compound for comparative studies with irreversible EGFR inhibitors.[3] This document provides detailed protocols for the preparation of PD 174265 stock solutions and summarizes its key chemical and biological properties.

## **Data Presentation**

Chemical and Physical Properties of PD 174265



Property	Value	Source
Molecular Formula	C17H15BrN4O	[1][4]
Molecular Weight	371.23 g/mol	[1]
CAS Number	216163-53-0	[1][4]
Appearance	Yellow solid	[1]
Purity	≥97% (HPLC)	[1]
Solubility	DMSO: 200 mg/mL[1][2], 100 mM[4], 10 mg/mL[3] DMF: 30 mg/mL[3] Ethanol: 1 mg/mL[3]	Multiple Sources
Storage Temperature	-20°C	[1][3][4]

#### **Biological Activity**

Target	IC50	Source
EGFR Tyrosine Kinase	0.45 nM (450 pM)	[1][2][4]
EGF-induced Tyrosine Phosphorylation in cells	39 nM	[3]
Heregulin-induced Tyrosine Phosphorylation in cells	220 nM	[3]

## **Experimental Protocols**

Protocol for Preparing PD 174265 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of PD 174265 in DMSO.

#### Materials:

- **PD 174265** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or cryovials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

#### Procedure:

- Acclimatization: Before opening, allow the vial of PD 174265 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
- Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the
  desired amount of PD 174265 powder. For example, to prepare 1 mL of a 10 mM stock
  solution, weigh out 0.371 mg of PD 174265 (Molecular Weight = 371.23 g/mol ).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the PD 174265 powder. To continue the example, add 100 μL of DMSO to the 0.371 mg of powder to achieve a final concentration of 10 mM.
- Solubilization: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary.
- Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][2]
- Storage: Store the aliquoted stock solutions at -20°C.[1][3][4] When stored properly, stock solutions are stable for up to 3 months.[1][2]

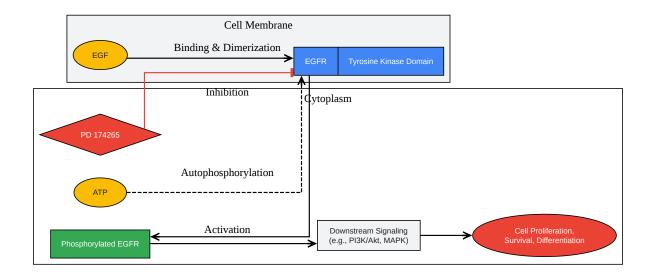
Note on Solvent Choice: While **PD 174265** is soluble in DMF and to a lesser extent in ethanol, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.[1] [3][4] Ensure the final concentration of the solvent in your experimental system is compatible with your cells or assay.



## **Mandatory Visualizations**

Mechanism of Action: Inhibition of EGFR Signaling

**PD 174265** acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. **PD 174265** binds to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream pathways.



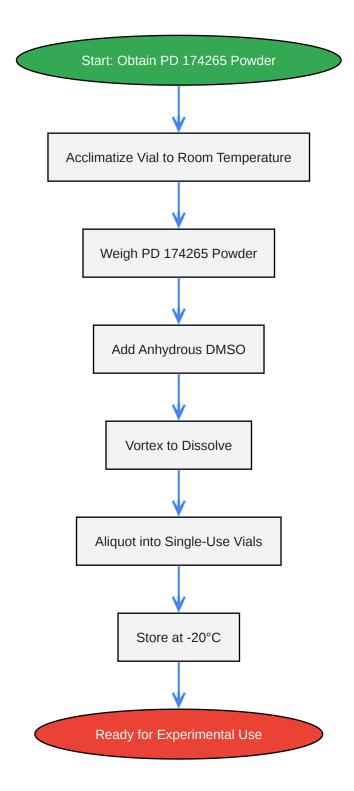
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Caption: EGFR Signaling Pathway Inhibition by PD 174265.

Experimental Workflow: PD 174265 Stock Solution Preparation



The following diagram illustrates the key steps involved in the preparation of a **PD 174265** stock solution.



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Caption: Workflow for Preparing PD 174265 Stock Solution.



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